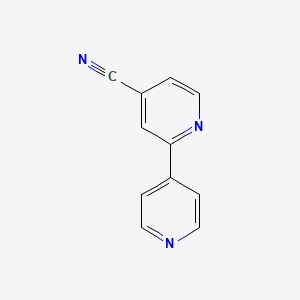

2-(Pyridin-4-yl)isonicotinonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-pyridin-4-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3/c12-8-9-1-6-14-11(7-9)10-2-4-13-5-3-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUDNXHFWHXFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 2 Pyridin 4 Yl Isonicotinonitrile and Its Derivatives

Direct Synthesis Strategies for the 2-(Pyridin-4-yl)isonicotinonitrile Core

The direct formation of the C-C bond between the two pyridine (B92270) rings is the most common and versatile approach to the this compound core. These strategies can be broadly categorized into metal-catalyzed cross-coupling reactions and emerging metal-free arylation methods.

Cross-Coupling Reactions for Pyridine-Pyridine Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds, including bipyridines. Palladium-catalyzed methods, in particular, have been extensively developed and offer a reliable means to construct the 2,4'-bipyridine (B1205877) linkage.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the formation of the C-C bond between two pyridine rings. These reactions typically involve the coupling of a halopyridine with a pyridyl organometallic reagent.

The Suzuki coupling , which utilizes a pyridylboronic acid or ester, is a widely employed method due to the commercial availability and relative stability of the boronic acid reagents. The synthesis of this compound via a Suzuki coupling would typically involve the reaction of 2-chloro- or 2-bromoisonicotinonitrile with pyridine-4-boronic acid, or alternatively, 4-halopyridine with isonicotinonitrile-2-boronic acid. A significant challenge in these couplings is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to catalyst deactivation and reduced yields. To mitigate this, the design of the catalytic system, including the choice of ligands and reaction conditions, is crucial. For instance, the use of bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can help to prevent product inhibition. Microwave-assisted Suzuki coupling has also been shown to be highly efficient, often leading to shorter reaction times and improved yields. mdpi.com

The Stille coupling employs organotin reagents (pyridylstannanes) and offers high reactivity, sometimes succeeding where Suzuki couplings are less effective. However, the toxicity of organotin compounds is a significant drawback. nih.govresearchgate.net The synthesis of the target molecule could be envisioned by coupling a 2-halopyridine-4-carbonitrile with a 4-stannylpyridine or vice versa. These reactions often require elevated temperatures and can be sensitive to air and moisture. nih.govresearchgate.net

The Negishi coupling , which utilizes organozinc reagents (pyridylzincs), is another effective method known for its high yields and mild reaction conditions. orgsyn.orgorgsyn.org Pyridylzinc halides can be prepared from the corresponding halopyridines or via transmetalation from pyridyllithium species. orgsyn.org A key advantage of the Negishi coupling is its excellent functional group tolerance, including tolerance for the nitrile group. orgsyn.org This makes it a suitable candidate for the synthesis of this compound.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Pd(PPh3)4, Pd(dppf)Cl2 | Stable and accessible reagents, environmentally benign byproducts | Product inhibition, can require forcing conditions |

| Stille Coupling | Organostannane | PdCl2(PPh3)2 | High reactivity, good for challenging couplings | Toxicity of tin reagents, difficult purification |

| Negishi Coupling | Organozinc | Pd(PPh3)4, Pd(dba)2/XPhos | High yields, mild conditions, excellent functional group tolerance | Moisture-sensitive reagents |

In recent years, there has been a growing interest in the development of metal-free C-H arylation methods to avoid the cost and potential toxicity of transition metal catalysts. These approaches often involve the generation of pyridyl radicals, which then react with another aromatic system.

One such strategy involves the in-situ generation of a pyridine-boryl radical from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. nih.govnih.govresearchgate.net This radical can then participate in a radical addition/coupling mechanism with various acceptors. While this method has been demonstrated for the synthesis of C-4 substituted pyridines, its application to the direct coupling of two pyridine rings to form this compound would represent a novel extension of this methodology. nih.govnih.govresearchgate.net

Another metal-free approach utilizes pyridylsulfonium salts. chemrxiv.org These salts, prepared by the S-selective arylation of pyridylsulfides, can be coupled with lithiated pyridines in a sulfur-mediated reaction to furnish both symmetrical and unsymmetrical bipyridines. chemrxiv.org This method offers good functional group tolerance and scalability. The synthesis of this compound via this route would likely involve the coupling of a lithiated isonicotinonitrile with a pyridin-4-ylsulfonium salt.

Multi-Component Reactions Incorporating Isonicotinonitrile Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of heterocyclic compounds. The development of MCRs for the synthesis of the this compound core is an attractive strategy.

A notable example is the synthesis of 4-aryl-2'-[(4-hydroxyphenyl)thio]-6-oxo-1,6-dihydro-2,4'-bipyridine-5-carbonitriles. doaj.org This reaction proceeds via the condensation of 1-{2-[(4-hydroxyphenyl)thio]pyridin-4-yl}ethanone with ethyl cyanoacetate (B8463686) and various aromatic aldehydes in the presence of ammonium (B1175870) acetate. doaj.org While not a direct synthesis of the target molecule, this methodology demonstrates the feasibility of constructing a highly functionalized 2,4'-bipyridine core bearing a nitrile group through a multi-component approach. Adapting this strategy to use precursors that would lead to the desired this compound is a promising area for further research.

Annulation and cyclocondensation reactions represent another class of powerful synthetic tools for the construction of pyridine rings. A flexible route to unsymmetrically functionalized bipyridines has been developed based on the cyclocondensation of β-ketoenamides. nih.gov This method involves the N-acylation of β-ketoenamines with 2-pyridinecarboxylic acid derivatives, followed by a TMSOTf-promoted cyclocondensation to form 4-hydroxypyridine (B47283) derivatives. nih.gov These can then be further functionalized. While this has been primarily applied to 2,2'-bipyridines, the principles could be extended to the synthesis of 2,4'-bipyridines by using appropriate starting materials.

Functionalization of Pyridine-Carbonitriles

An alternative to building the bipyridine skeleton from two separate pyridine precursors is to start with a pre-existing pyridine-carbonitrile and introduce the second pyridine ring. This can be achieved through C-H functionalization of the pyridine-carbonitrile.

For example, the transition-metal-free cross-dehydrogenative alkylation of isonicotinonitrile has been demonstrated. rsc.org While this method introduces alkyl groups, the underlying principle of activating a C-H bond on the isonicotinonitrile ring could potentially be adapted for C-H arylation with a pyridine derivative.

Furthermore, the pyridine-boryl radical chemistry discussed in section 2.1.1.2, which starts from 4-cyanopyridine, is a direct example of the functionalization of a pyridine-carbonitrile to form new C-C bonds. nih.govnih.govresearchgate.net

| Compound Name |

|---|

| This compound |

| 2-Chloroisonicotinonitrile |

| 2-Bromoisonicotinonitrile |

| Pyridine-4-boronic acid |

| 4-Halopyridine |

| Isonicotinonitrile-2-boronic acid |

| 2-Halopyridine-4-carbonitrile |

| 4-Stannylpyridine |

| Pyridyllithium |

| 4-Cyanopyridine |

| Bis(pinacolato)diboron |

| Pyridylsulfonium salt |

| 4-Aryl-2'-[(4-hydroxyphenyl)thio]-6-oxo-1,6-dihydro-2,4'-bipyridine-5-carbonitrile |

| 1-{2-[(4-Hydroxyphenyl)thio]pyridin-4-yl}ethanone |

| Ethyl cyanoacetate |

| β-Ketoenamide |

| β-Ketoenamine |

| 2-Pyridinecarboxylic acid |

| 4-Hydroxypyridine |

BF3-Mediated Direct Functionalizations

Boron trifluoride (BF3) has emerged as a powerful Lewis acid promoter for the direct functionalization of pyridine rings. This methodology allows for the regioselective introduction of various substituents, providing a versatile route to complex pyridine derivatives.

One prominent application of this strategy is the BF3·OEt2-mediated addition of organometallic reagents, such as Grignard or organozinc reagents, to functionalized pyridines. nih.govnih.gov The process typically involves the activation of the pyridine ring by coordination of BF3, which enhances its electrophilicity and facilitates nucleophilic attack. For instance, the reaction of isonicotinonitrile (a precursor to the target molecule's isonicotinonitrile core) with an organometallic reagent in the presence of BF3·OEt2 can lead to the formation of 2-substituted derivatives. bhu.ac.in

The general procedure involves treating a solution of the pyridine derivative with BF3·OEt2, followed by the addition of the nucleophilic reagent. A subsequent oxidative aromatization step, often mediated by an oxidant like chloranil, is required to yield the final substituted pyridine. nih.gov This transition-metal-free approach offers good regioselectivity and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of polyfunctional pyridines. nih.govnih.gov

A specific example is the synthesis of 2-(o-tolyl)isonicotinonitrile, a derivative of the titular compound. This is achieved by reacting isonicotinonitrile with o-TolMgBr·LiCl in the presence of BF3·OEt2. bhu.ac.in The reaction proceeds via the formation of a dihydropyridine (B1217469) intermediate which is then oxidized to the final product. researchgate.netorganic-chemistry.org This method highlights the utility of BF3-mediation in constructing C-C bonds at the C2 position of the pyridine ring.

The following table summarizes the key aspects of BF3-mediated functionalization for the synthesis of isonicotinonitrile derivatives:

| Feature | Description |

| Lewis Acid | Boron trifluoride etherate (BF3·OEt2) |

| Substrates | Functionalized pyridines (e.g., isonicotinonitrile) |

| Reagents | Grignard reagents, organozinc reagents, alkynyllithiums nih.govbiosynce.com |

| Key Step | Nucleophilic addition to the BF3-activated pyridine ring |

| Aromatization | Oxidative workup (e.g., with chloranil) nih.gov |

| Advantages | Transition-metal-free, good regioselectivity, wide functional group tolerance nih.govnih.gov |

Mechanistic Studies of Synthetic Transformations

Understanding the intricate mechanisms of pyridine functionalization is crucial for optimizing existing synthetic routes and designing novel transformations. This section explores the radical and coupling mechanisms involved in pyridine synthesis and the analytical techniques used to elucidate reaction pathways.

Radical Addition and C-C Coupling Mechanisms in Pyridine Synthesis

The formation of the C-C bond between the two pyridine rings in this compound can be conceptualized through various mechanistic paradigms, including radical addition and cross-coupling reactions.

Minisci-type reactions represent a classical approach to the alkylation and acylation of electron-deficient N-heterocycles like pyridine. researchgate.net This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle. biosynce.comprimescholars.com The mechanism initiates with the generation of a radical which then attacks the electron-deficient pyridine ring, followed by a rearomatization step to yield the substituted product. researchgate.net While traditionally employing strong oxidants, modern variations have been developed using different radical sources under milder conditions. biosynce.comjocpr.com

Transition-metal-free C-C coupling reactions have gained prominence as a more sustainable alternative. One such approach involves the use of pyridine-boryl radicals. nih.govorganic-chemistry.org Density functional theory (DFT) studies have shown that a pyridine-boryl radical can be generated in situ from a cyanopyridine and bis(pinacolato)diboron. nih.govorganic-chemistry.org This radical species can then participate in a radical addition/C-C coupling cascade. nih.govorganic-chemistry.org Mechanistic investigations suggest that some of these transformations may proceed via a radical-radical coupling pathway between two distinct radical species, rather than a classical Minisci-type addition. nih.govchegg.com This is particularly relevant for pyridine-pyridine coupling reactions. chegg.com

The table below provides a comparative overview of these two mechanistic pathways:

| Mechanism | Key Features |

| Minisci-type Reaction | - Involves addition of a nucleophilic radical to a protonated heterocycle. researchgate.netbiosynce.com - Requires an oxidant for rearomatization in classical methods. researchgate.net - Regioselectivity can sometimes be an issue. |

| Radical-Radical Coupling | - Often involves the coupling of two distinct radical species (e.g., a boryl-stabilized pyridyl radical). chegg.com - Can be achieved under metal-free conditions. chegg.com - May offer higher selectivity in certain cross-coupling reactions. chegg.com |

Reaction Pathway Analysis and Intermediate Characterization

Elucidating the precise reaction pathways and identifying transient intermediates are critical for a comprehensive understanding of these synthetic transformations. A combination of experimental and computational techniques is often employed for this purpose.

In BF3-mediated functionalizations of pyridines, the formation of a dihydropyridine intermediate is a key mechanistic feature. researchgate.netorganic-chemistry.org For example, in the reaction of a pyridine with a Grignard reagent in the presence of BF3, a 1,4- or 1,2-dihydropyridine species is formed upon nucleophilic addition. researchgate.net This dearomatized intermediate is then subjected to oxidation to restore the aromaticity of the pyridine ring. researchgate.net The characterization of these intermediates can be achieved through spectroscopic methods, and in some cases, they can be isolated. researchgate.net

Density Functional Theory (DFT) calculations have proven to be an invaluable tool for mapping out the energy profiles of these reactions and understanding the structures of intermediates and transition states. nih.govresearchgate.net For instance, DFT studies have been used to rationalize the regioselectivity observed in BF3-mediated substitutions and to compare the energetic feasibility of different mechanistic pathways, such as the radical-radical cross-coupling versus the Minisci-type addition. nih.govresearchgate.net These computational analyses provide insights that are often difficult to obtain through experimental means alone.

Green Chemistry Principles in the Synthesis of Pyridine-Nitrile Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine-nitriles to minimize environmental impact and enhance sustainability.

A significant stride in this direction is the development of transition-metal-free synthetic routes. nih.govnih.gov By avoiding the use of often toxic and expensive heavy metal catalysts, these methods reduce waste and simplify product purification. The BF3-mediated functionalizations discussed earlier are a prime example of this approach. nih.govnih.gov

The pursuit of atom economy is another core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. primescholars.comjocpr.comrsc.org One-pot and multicomponent reactions are particularly effective in this regard, as they often reduce the number of synthetic steps and the amount of waste generated. nih.govresearchgate.netnih.gov For instance, multicomponent reactions for the synthesis of pyridine derivatives can offer high yields in a single step from simple starting materials. nih.gov

The use of greener solvents and reaction conditions is also a key consideration. researchgate.netbiosynce.com Research into replacing hazardous organic solvents with more environmentally benign alternatives, or even performing reactions under solvent-free conditions, is an active area of investigation. researchgate.netmun.ca Furthermore, the adoption of energy-efficient techniques like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net The development of biocatalytic methods, such as the use of aldoxime dehydratase for nitrile synthesis in water, represents a promising cyanide-free and sustainable approach. nih.gov

The following table summarizes some of the green chemistry principles applied in pyridine synthesis:

| Green Chemistry Principle | Application in Pyridine-Nitrile Synthesis |

| Prevention of Waste | One-pot and multicomponent reactions to minimize byproducts. nih.govresearchgate.net |

| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the product. organic-chemistry.orgjocpr.com |

| Less Hazardous Chemical Syntheses | Development of transition-metal-free catalytic systems. nih.govnih.gov |

| Safer Solvents and Auxiliaries | Use of environmentally friendly solvents or solvent-free conditions. bhu.ac.inresearchgate.net |

| Design for Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy use. nih.govresearchgate.net |

| Use of Renewable Feedstocks | Exploring synthetic routes from bio-based starting materials like glycerol. researchgate.net |

Derivatization Strategies and Molecular Engineering of 2 Pyridin 4 Yl Isonicotinonitrile Analogues

Functional Group Modifications on the Pyridine (B92270) Rings

The pyridine rings are primary sites for introducing diverse substituents, which can significantly alter the electronic and steric characteristics of the parent molecule.

The incorporation of aromatic and heteroaromatic moieties onto the pyridine rings of 2-(pyridin-4-yl)isonicotinonitrile can lead to the formation of extended π-conjugated systems. These modifications are often pursued to modulate the photophysical and electronic properties of the molecule. For instance, the synthesis of oligo(thiophen-2-yl)-substituted pyridine derivatives has been achieved through Suzuki-Miyaura coupling reactions with thiophene-2-boronic acid. chim.it This strategy allows for the systematic introduction of multiple thiophene (B33073) units, creating compounds with extensive π-conjugation that may have applications in organic electronics. chim.it

Similarly, the reaction of 3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryl-1,3-oxazoles can yield 4,5-diaryl-2,2′-bipyridine-6-carbonitriles. urfu.ru In this transformation, the 2-amino-4-aryl-1,3-oxazoles act as synthetic equivalents of arylacetylenes, leading to the regioselective formation of pyridine derivatives bearing aryl substituents. urfu.ru These reactions highlight the versatility of using substituted triazines as precursors for constructing complex bipyridine systems.

Regioselective functionalization of the pyridine rings through halogenation and alkylation is a critical strategy for creating diverse analogues. The direct C–4 alkylation of pyridines has historically been challenging due to issues with regioselectivity and overalkylation. nih.govscilit.comchemrxiv.orgchemrxiv.org A modern approach to overcome this involves the use of a maleate-derived blocking group, which enables precise Minisci-type decarboxylative alkylation at the C-4 position. nih.govscilit.comchemrxiv.orgchemrxiv.org This method is scalable and has been successfully applied to a variety of pyridines and carboxylic acid alkyl donors, providing a straightforward route to C-4 alkylated pyridines. nih.govscilit.com

Another strategy for regioselective alkylation involves the redox alkylation of pyridine N-oxides with malonates. nih.gov For example, the reaction of a pyridine N-oxide with the sodium salt of dibenzyl malonate can lead to the smooth formation of a C-4 substituted product. nih.gov Furthermore, transition-metal-free cross-dehydrogenative alkylation of pyridine derivatives under neutral conditions has been demonstrated, offering an alternative pathway for introducing alkyl groups. rsc.org For instance, reacting a pyridine substrate with K₂S₂O₈ in a solvent mixture can yield di-alkylated products. rsc.org

These methods provide chemists with powerful tools to selectively introduce alkyl and other functional groups onto the pyridine rings, thereby enabling the synthesis of a wide array of this compound analogues with specific substitution patterns.

Transformations of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other chemical entities, further expanding the molecular diversity of its analogues.

The nitrile group can be readily reduced to a primary amine. libretexts.orglibretexts.org A common method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an acidic workup. libretexts.orglibretexts.org This reaction proceeds through nucleophilic addition of hydride to the electrophilic carbon of the nitrile. libretexts.org Alternatively, catalytic hydrogenation using catalysts such as palladium, platinum, or nickel at elevated temperature and pressure can also achieve the reduction of nitriles to primary amines. libretexts.org More recent methods have employed reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) for the efficient reduction of a wide range of nitriles. organic-chemistry.org

Hydrolysis of the nitrile group can lead to the formation of a carboxylic acid. This transformation is typically carried out under acidic or basic conditions. While specific examples for the hydrolysis of this compound were not detailed in the provided search results, it is a fundamental and well-established reaction for nitriles.

The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. A notable example is the [2+2+2] cycloaddition of nitriles with alkynes, often catalyzed by transition metals like cobalt, which provides an efficient route to substituted pyridines. nih.gov Metal-free formal [2+2+2] cycloaddition strategies have also been developed, involving pericyclic cascade reactions where the unactivated cyano group acts as a dienophile in an intramolecular Diels-Alder reaction. mit.edu

Furthermore, the nitrile functionality can undergo condensation reactions. For instance, the synthesis of novel polyheterocyclic compounds has been achieved where a nitrile group is converted into a 5-substituted-1H-tetrazole using sodium azide (B81097) or a 2,4-diamino-1,3,5-triazine using dicyandiamide. nih.gov These "click-type" cycloadditions demonstrate the utility of the nitrile group as a precursor for constructing more complex heterocyclic systems. nih.gov Intramolecular Diels-Alder reactions of pyridazinecarbonitriles with alkyne side chains also showcase the versatility of the nitrile group in forming fused ring systems. mdpi.com

Design and Synthesis of Advanced Polyheterocyclic Scaffolds

The derivatization of this compound can be extended to the construction of complex, multi-ring systems known as polyheterocyclic scaffolds. These advanced structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. nih.govnih.gov

One strategy involves a diversity-oriented synthesis approach, combining multicomponent reactions (MCRs) with cascade processes and click chemistry. nih.gov For example, an Ugi-Zhu reaction can be employed to form a pyrrolo[3,4-b]pyridin-5-one core, with a pendant nitrile group that is subsequently transformed into other heterocyclic moieties like tetrazoles or triazines through click reactions. nih.gov This approach allows for the rapid generation of structurally complex molecules from simple starting materials.

Another approach to building polyheterocyclic systems is through tandem cycloaddition/cycloreversion reactions. nih.gov For instance, 1,4-oxazin-2-one intermediates, prepared from acetylene (B1199291) dicarboxylate and β-amino alcohol precursors, can undergo a [4+2] cycloaddition with an alkyne, followed by a cycloreversion to yield highly substituted pyridine products. nih.gov This method has been successfully applied to the synthesis of the polycyclic ergot alkaloid natural product xylanigripone A. nih.gov

The fusion of pyridine rings with other heterocycles, such as in chromeno[4,3-b]pyridines, represents another avenue for creating advanced scaffolds. nih.gov These compounds can be synthesized through ammonium (B1175870) acetate-mediated cyclocondensation reactions between 3-oxo-2-arylhydrazonopropanals and heterobenzocyclic ketones. nih.gov

Spiro and Fused Ring Systems

Extensive research of publicly available scientific literature and chemical databases has revealed no specific examples or detailed research findings on the derivatization of this compound into spiro or fused ring systems. The chemical structure of this compound, a bipyridine derivative with a nitrile group on one of the pyridine rings, presents theoretical possibilities for cyclization reactions that could lead to such complex architectures. However, at present, there are no published studies detailing the successful synthesis of these specific types of analogues from this particular starting material.

The nitrile group and the pyridine rings are functionalities that, in other molecular contexts, are known to participate in reactions that form new rings. For instance, the synthesis of fused heterocyclic systems often relies on the cyclization of precursors containing cyanopyridine moieties, particularly when activated by adjacent functional groups like amines. nih.govnih.govnih.gov Similarly, the formation of spirocycles can be achieved through various synthetic strategies, though these have not been applied to this compound according to the available literature. mit.edubeilstein-journals.orgnih.govnih.gov

While general methodologies exist for the creation of spiro and fused ring systems, the specific application of these strategies to this compound has not been documented. Therefore, no data tables with detailed research findings can be provided at this time. The exploration of synthetic routes to spiro and fused ring analogues of this compound remains an open area for future research in medicinal and materials chemistry.

Coordination Chemistry and Metallosupramolecular Architectures based on this compound Ligands

The requested article on the coordination chemistry and metallosupramolecular architectures of the specific ligand this compound cannot be generated at this time. Extensive searches of scientific databases and chemical literature have not yielded specific information regarding the coordination of this particular compound to transition metals such as iron(II), iridium(III), or zinc(II).

The search results did provide information on the broader class of pyridine-based ligands and their metal complexes. For instance, studies on related molecules like 2,6-bis(1H-imidazol-2-yl)pyridine have shown their utility in forming spin-crossover iron(II) complexes. Similarly, various pyridine derivatives are known to form luminescent iridium(III) complexes with potential applications in optoelectronics. The coordination chemistry of cyanopyridines and their use in constructing metallosupramolecular assemblies has also been documented.

Therefore, while the broader field of pyridine-based coordination chemistry is rich and well-documented, the specific subject of this request remains outside the scope of currently available scientific literature.

Coordination Chemistry and Metallosupramolecular Architectures Based on 2 Pyridin 4 Yl Isonicotinonitrile Ligands

Design of Coordination Polymers and Extended Frameworks

There is no available scientific literature that describes the use of 2-(Pyridin-4-yl)isonicotinonitrile as a building block for coordination polymers or extended frameworks. While the bifunctional nature of the ligand, possessing two distinct nitrogen-donor sites on the pyridine (B92270) rings, suggests its potential as a linker in the self-assembly of metal-organic architectures, no research has been published to confirm this. The synthesis and characterization of coordination polymers require specific experimental data, including crystallographic information, which is currently non-existent for any metal complexes of this ligand.

Host-Guest Interactions and Supramolecular Assembly in Metal Complexes

Similarly, the scientific literature lacks any studies on host-guest interactions or the broader supramolecular assembly involving metal complexes of this compound. The potential for this ligand to form discrete supramolecular structures, such as molecular cages or helicates, or to participate in host-guest chemistry, where the resulting metal complex encapsulates smaller molecules or ions, has not been explored in any published research. Therefore, no data on binding affinities, structural changes upon guest inclusion, or the nature of non-covalent interactions in such systems can be provided.

Due to the absence of research data, no data tables can be generated for the coordination chemistry of this compound.

Spectroscopic and Photophysical Properties of 2 Pyridin 4 Yl Isonicotinonitrile and Its Functional Materials

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

There is no published data on the UV-Vis absorption, fluorescence, or phosphorescence spectra of 2-(Pyridin-4-yl)isonicotinonitrile. To characterize these properties, experimental measurements in various solvents would be required.

Solvatochromism and Environmental Effects on Photoluminescence

Information regarding the solvatochromism of this compound is not available. A systematic study involving the measurement of its absorption and emission spectra in a range of solvents with varying polarity would be necessary to determine if the compound exhibits solvatochromic shifts. Such a study would reveal the nature of the electronic transitions and the influence of the solvent environment on the excited state.

Quantum Yields and Radiative/Non-Radiative Decay Pathways

The fluorescence quantum yield of this compound has not been reported. The determination of this value is crucial for understanding the efficiency of its light emission. Measurement of the fluorescence lifetime would further allow for the calculation of the radiative and non-radiative decay rates, providing insight into the deactivation pathways of the excited state.

Excited State Dipole Moments and Polarity Parameter Correlations

No studies have been conducted to determine the excited state dipole moment of this compound. Such investigations, often involving the analysis of solvatochromic data using models like the Lippert-Mataga equation, are essential for understanding how the charge distribution within the molecule changes upon photoexcitation.

Vibrational Spectroscopy for Molecular Structure Elucidation

Detailed vibrational spectra (Infrared and Raman) of this compound are not present in the available literature. Vibrational spectroscopy would be a key technique for the structural confirmation of the molecule, allowing for the identification of characteristic vibrational modes associated with the pyridyl and isonicotinonitrile moieties.

Time-Resolved Spectroscopy for Excited-State Dynamics

There are no published time-resolved spectroscopic studies on this compound. Techniques such as transient absorption spectroscopy would be required to investigate the dynamics of its excited states, including processes like intersystem crossing, internal conversion, and potential photoisomerization.

Computational Chemistry and Theoretical Investigations of 2 Pyridin 4 Yl Isonicotinonitrile Systems

Density Functional Theory (DFT) for Ground and Excited State Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like 2-(Pyridin-4-yl)isonicotinonitrile. Methods such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set like 6-311G++(d,p) are commonly employed to optimize the molecular geometry and calculate various electronic parameters. irjweb.com The optimized geometry corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. irjweb.com

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govnih.gov

For a molecule like this compound, the HOMO-LUMO distribution would likely show the HOMO localized on one of the pyridine (B92270) rings and the LUMO on the other, indicating the potential for intramolecular charge transfer upon excitation. The energy gap can be used to calculate important chemical reactivity descriptors. irjweb.comnih.gov

Table 1: Representative Frontier Molecular Orbital Data This table presents illustrative data based on typical values for similar pyridine derivatives.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and stability |

Data is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For this compound, the nitrogen atoms of the pyridine rings and the nitrile group would be expected to be regions of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding pattern, including lone pairs and bond orbitals. uni-muenchen.dewisc.edu This analysis is crucial for investigating intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density. materialsciencejournal.org By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the energetic stabilization arising from these delocalizations using second-order perturbation theory. uni-muenchen.de For instance, interactions like the overlap between a lone pair orbital (n) and an antibonding π* orbital can be identified and their stabilization energies calculated. materialsciencejournal.org

The three-dimensional structure of this compound is critical to its properties. Conformational analysis helps identify the most stable arrangement of the molecule. A key parameter is the torsion angle between the two pyridine rings. For similar structures containing linked pyridine rings, computational studies have shown that the moieties can be out of the molecular plane. mdpi.com For example, in a related acrylonitrile (B1666552) derivative, torsion angles between the pyridine ring and adjacent atoms were found to be significant, such as 28.89° and -150.33°. mdpi.com The planarity or non-planarity of the pyridyl rings in this compound would significantly influence its electronic properties and how it packs in a solid state.

Molecular Mechanics (MM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For larger systems or simulations in a condensed phase, Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. MM uses classical force fields to model molecular systems, making it computationally efficient for studying large assemblies like cocrystals or proteins. researchgate.net

QM/MM methods offer a powerful compromise by treating a small, chemically active region of a system with high-accuracy quantum mechanics, while the larger environment is handled by more efficient molecular mechanics. mdpi.comnih.gov This approach is particularly useful for studying enzymatic reactions or the behavior of a molecule in solution. mdpi.comrsc.org For this compound, a QM/MM study could model its interaction with a solvent or a biological receptor, where the molecule itself is the QM region and the surroundings constitute the MM region. nih.gov This allows for an accurate description of electronic changes within the molecule while accounting for environmental effects. nih.gov

Prediction of Spectroscopic Signatures and Photophysical Parameters

Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting spectroscopic properties. These calculations can forecast the electronic absorption spectra (UV-Vis) by determining the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net

The photophysical properties of pyridine-containing acrylonitrile derivatives have been studied both experimentally and computationally. mdpi.comresearchgate.net These studies show that the solvent environment can strongly influence absorption and fluorescence spectra, causing hyperchromic (increased intensity) and hypochromic (decreased intensity) shifts. mdpi.com The photophysical characteristics of related pyridine-2(1H)-thiones have also been investigated, revealing tautomeric equilibria that are sensitive to solvent polarity. researchgate.net For this compound, computational studies could predict its fluorescence quantum yield and the lifetime of its excited states, providing valuable information for its potential use in optical materials. mdpi.com

Table 2: Predicted Photophysical Parameters This table shows representative photophysical data that could be obtained for this compound through computational studies.

| Parameter | Predicted Value | Method |

| Absorption Maximum (λmax) | ~300-400 nm | TD-DFT |

| Emission Maximum (λem) | ~450-550 nm | TD-DFT |

| Fluorescence Quantum Yield (ΦF) | ~0.1-0.6 | Calculated from excited state lifetimes |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.5-0.7 | Calculated via intersystem crossing rates |

Data is illustrative and based on values for similar compounds. mdpi.comresearchgate.netmdpi.com

Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation barriers. For reactions involving pyridine derivatives, such as the Minisci reaction, computational studies can provide insights into the regioselectivity and the role of various reagents. researchgate.net

For a molecule like this compound, which is structurally a bipyridine derivative, its reactivity in various chemical transformations can be explored. For example, studies on the reaction of 3-(pyridin-2-yl)-1,2,4-triazine-5-carbonitriles have shown how computational analysis can help understand the formation of different bipyridine products. researchgate.net Theoretical investigations could be used to model potential catalytic cycles where this compound acts as a ligand for a metal catalyst or as a substrate in a transformation. By calculating the energetics of intermediates and transition states, the most favorable reaction pathway can be determined.

Applications in Advanced Functional Materials Science

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PhOLEDs)

The intrinsic properties of 2-(Pyridin-4-yl)isonicotinonitrile make it a promising candidate for various roles within OLED and PhOLED architectures, contributing to enhanced device performance and efficiency.

Universal Bipolar Host Materials and Charge Transport Properties

A critical component of high-performance OLEDs is the host material within the emissive layer, which should ideally possess balanced transport of both holes and electrons, a characteristic known as bipolarity. The design of such universal bipolar host materials is a key area of research. Small molecules with both electron-donating and electron-accepting moieties are attractive for achieving efficient and stable OLEDs. researchgate.net Pyridine (B92270) derivatives, in particular, have been extensively investigated as electron-transporting materials in OLEDs due to their ability to facilitate electron injection and mobility. rsc.org

The structure of this compound, featuring electron-deficient pyridine and nitrile groups, suggests a predisposition for electron transport. Theoretical and experimental studies on related pyridine-based molecules have shown that intermolecular interactions, such as π-stacking, can significantly enhance charge transport properties. researchgate.net For instance, the molecular arrangement in the crystal lattice, including face-to-face π-stacking, has been shown to improve charge transport in pyridinium (B92312) salts. researchgate.net While specific experimental data on the hole and electron mobility of this compound are not yet widely reported, its structural similarity to known electron-transporting materials indicates its potential as a component in bipolar host systems. The development of robust bipolar transport materials is crucial for triplet-harvesting dopants in single-layer OLEDs. charlotte.edu

| Property | Significance in OLEDs |

| Bipolar Charge Transport | Enables balanced injection and transport of both holes and electrons, leading to a wider recombination zone and improved device efficiency and lifetime. |

| High Triplet Energy | Prevents the back-transfer of energy from the phosphorescent dopant to the host, ensuring efficient light emission. |

| Good Thermal Stability | Ensures the morphological and chemical integrity of the OLED during operation, contributing to a longer device lifetime. |

| Amorphous Morphology | Prevents crystallization of the thin films, which can lead to device failure. |

Emitter Components and Emission Wavelength Tuning (e.g., White Light Emission)

Beyond its potential as a host material, the molecular framework of this compound also lends itself to applications as an emitter. The photoluminescence and electroluminescence of organic molecules are governed by their electronic structure. In some instances, pyridine-containing compounds have demonstrated the ability to produce white light emission. For example, 2,6-Di(1H-benzo[d]imidazol-2-yl)pyridine (DBIP) has been synthesized and used to fabricate an OLED that exhibits pure white emission. nih.gov This is often achieved by creating a broad emission spectrum that covers the entire visible range, which can result from the formation of excimers or exciplexes, or by combining multiple emitting species.

The strategy of using ultrathin emitting nanolayers is another approach to achieve white light emission in OLEDs. mdpi.commdpi.com This can involve the combination of different colored emitters, such as blue, yellow, and red chromophores, within the device structure. researcher.life While direct reports on the use of this compound for white light emission are scarce, its pyridine core suggests that with appropriate molecular engineering, it could be a valuable component in such systems. The tuning of emission wavelengths is a critical aspect of developing full-color displays and solid-state lighting.

Molecular Switches and Sensors

The responsiveness of the pyridine moiety to external stimuli, such as pH changes or the presence of specific ions, makes this compound an interesting candidate for the development of molecular switches and sensors. The integration of an acid/base sensitive pyridine functionality has been exploited to demonstrate reversible fluorescence switching. rsc.org

For example, other pyridine-based molecules have been successfully employed as pH-triggered pivots in molecular switches. charlotte.edu These systems can exhibit unidirectional rotational movement at the molecular level upon protonation and deprotonation. Furthermore, pyridine-containing fluorophores have been developed as chemosensors for detecting various analytes. The fluorescence properties of these sensors can be modulated by the presence of specific ions or changes in the local environment. While specific research on this compound as a molecular switch or sensor is still emerging, the foundational chemistry of its constituent parts points towards a promising future in this area.

Building Blocks for Self-Assembled Systems and Nanostructures

The ability of molecules to spontaneously organize into well-defined, ordered structures through self-assembly is a cornerstone of nanoscience and crystal engineering. The pyridine and nitrile groups in this compound provide sites for non-covalent interactions, such as hydrogen bonding and π-π stacking, which can drive the formation of supramolecular architectures.

Crystal engineering with pyridine-containing molecules has been shown to produce a variety of structures, including one-dimensional polymers and macrocycles. researchgate.netresearchgate.net The self-assembly of 4-(diethylboryl)pyridine, for instance, leads to the formation of cyclic pentamers and hexamers through intermolecular boron-nitrogen coordination bonds. nih.gov The specific arrangement of molecules in the crystal lattice is crucial as it dictates the material's bulk properties. Studies on cyanopyridines have demonstrated their utility as building blocks for cocrystals, where the molecular arrangement involves antiparallel coplanar stacking. researchgate.net While the specific crystal structure and self-assembly behavior of this compound are yet to be fully elucidated, the principles of supramolecular chemistry suggest its potential to form a variety of interesting and potentially functional nanostructures.

Future Research Directions and Uncharted Territories

Development of Novel Catalytic and Asymmetric Synthetic Routes

Current synthetic methodologies for bipyridyl compounds often rely on classical cross-coupling reactions. While effective, these methods can sometimes lack efficiency, atom economy, or require harsh conditions. Future research should pivot towards the development of more sophisticated and sustainable synthetic pathways.

Catalytic Routes: The exploration of novel catalytic systems is paramount. This includes:

C-H Activation: Direct C-H functionalization represents a more atom-economical and efficient strategy. Research could focus on developing transition-metal catalysts (e.g., palladium, rhodium, iridium) that can selectively activate C-H bonds on a pyridine (B92270) or cyanopyridine precursor to couple it with the second pyridine ring, thereby streamlining the synthesis of 2-(Pyridin-4-yl)isonicotinonitrile.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including enhanced safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis would not only improve yield and purity but also facilitate safer handling of reagents and intermediates.

Green Chemistry Protocols: Employing environmentally benign solvents, reducing waste, and utilizing energy-efficient methods like high-pressure Q-tube reactors could lead to greener synthetic protocols, a concept that has been successfully applied to other pyridine derivatives. nih.gov

Asymmetric Synthesis: Although this compound is an achiral molecule, the principles of catalytic asymmetric synthesis can be applied to control its assembly into chiral supramolecular structures or coordination polymers. wiley.com Chiral catalysts could be employed not to create an enantiomer of the molecule itself, but to direct the spatial arrangement of multiple ligands around a metal center, leading to materials with chiroptical properties or enantioselective catalytic capabilities.

Exploration of Bio-Inspired Materials and Systems

Nature provides a masterclass in designing complex, functional materials from simple molecular building blocks. Bio-inspired materials science aims to mimic these natural designs to create novel artificial materials with enhanced properties. nih.gov The structure of this compound, with its multiple nitrogen coordination sites, makes it an excellent candidate for developing such systems.

Future research could focus on:

Biomimetic Catalysts: The bipyridyl moiety is a common feature in the active sites of metalloenzymes. By coordinating this compound with transition metals (e.g., iron, copper, zinc), it may be possible to create synthetic analogs of enzyme active sites. These bio-inspired catalysts could perform specific chemical transformations with high selectivity and efficiency under mild conditions.

Self-Assembled Systems: Inspired by biological processes like protein folding, researchers could investigate the self-assembly of this compound into complex, ordered architectures. By carefully controlling conditions such as solvent and temperature, it may be possible to guide the formation of nanotubes, vesicles, or gels with unique functional properties. The combination of inorganic and organic components in these systems can lead to synergistic enhancement of their functions. nih.gov

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the functionalities of organic molecules with the structural stability of inorganic frameworks, are at the forefront of materials science. mdpi.comrsc.org this compound is an ideal organic linker for constructing such materials due to its rigidity and multiple coordination points (the two pyridine nitrogens and the nitrile nitrogen).

Key areas for exploration include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with exceptionally high porosity. znaturforsch.com The length and geometry of the this compound linker could be exploited to create MOFs with tunable pore sizes and chemical environments. nist.gov These materials could be designed for specific applications such as gas storage (e.g., CO2, H2), separation, or heterogeneous catalysis.

Coordination Polymers (CPs): The compound can be used to synthesize one-, two-, or three-dimensional coordination polymers with diverse topologies. rsc.orgresearchgate.net The electronic properties of these polymers could be tuned by selecting different metal ions, leading to materials with interesting magnetic, optical, or conductive properties. For example, incorporating lanthanide ions could lead to luminescent materials for sensing or lighting applications. nih.gov

Functionalized Nanoparticles: The molecule can be used to functionalize the surface of inorganic nanoparticles (e.g., gold, silica, metal oxides), imparting new properties to them. The pyridine groups can anchor the molecule to the nanoparticle surface, while the terminal nitrile group can be further modified for sensing applications or to direct further assembly.

Table 1: Potential Hybrid Materials with this compound

| Inorganic Component | Resulting Hybrid Material Type | Potential Application |

|---|---|---|

| Zinc(II), Copper(II), Nickel(II) Ions | Metal-Organic Framework (MOF) | Gas Storage, Catalysis, Chemical Separations |

| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Luminescent Coordination Polymer | Sensors, Anti-counterfeiting, Solid-state Lighting |

| Lead(II) Halides, Cadmium(II) Salts | Perovskite-like Hybrid Material | Semiconductors, Photovoltaics |

| Silica or Gold Nanoparticles | Surface-Functionalized Nanomaterial | Targeted Drug Delivery, Bio-imaging, Sensing |

Advanced In-Situ Spectroscopic Characterization during Material Formation

A significant challenge in materials science is understanding the dynamic process of how molecules assemble into a functional material. While final structures are often well-characterized, the intermediate steps and kinetics of formation are frequently a "black box." Advanced in-situ spectroscopic techniques can provide a real-time window into these processes.

Future research should employ a suite of these techniques to study the formation of materials from this compound:

Time-Resolved Spectroscopy: Using techniques like UV-Vis, FT-IR, and Raman spectroscopy, researchers can monitor changes in the electronic and vibrational states of the molecule as it coordinates with metal ions and self-assembles. sciforum.net This can reveal the kinetics of the reaction, identify transient intermediate species, and elucidate the mechanism of nucleation and growth.

Synchrotron-Based X-ray Techniques: In-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can provide real-time information about the evolution of crystalline structure and the local coordination environment around the metal centers during the formation of MOFs or coordination polymers.

This data is crucial for gaining precise control over the synthesis of materials with desired structures and properties, moving from empirical observation to rational design.

Table 2: In-Situ Spectroscopic Techniques and Their Potential Insights

| Technique | Information Gained |

|---|---|

| In-Situ FT-IR/Raman Spectroscopy | Real-time tracking of changes in vibrational modes upon ligand coordination and framework assembly. |

| In-Situ UV-Vis Spectroscopy | Monitoring of metal-ligand charge transfer bands to understand coordination kinetics. sciforum.net |

| In-Situ Powder X-Ray Diffraction (PXRD) | Observation of the nucleation and growth of crystalline phases during MOF/CP formation. |

| In-Situ Small-Angle X-ray Scattering (SAXS) | Characterization of particle/pore formation and evolution at the nanoscale. |

Machine Learning and Artificial Intelligence in Material Design and Property Prediction

The design of new materials has traditionally been a process of trial and error, guided by chemical intuition. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this paradigm by enabling rapid, data-driven discovery and optimization. mdpi.com

For this compound, AI/ML can be applied in several ways:

High-Throughput Virtual Screening: The number of possible materials that can be created by combining this ligand with different metal ions and topologies is immense. rsc.org ML models can be trained on existing materials data to rapidly predict the properties (e.g., porosity, bandgap, catalytic activity) of hypothetical structures, allowing researchers to screen thousands of candidates computationally and prioritize the most promising ones for synthesis.

Inverse Design: Going beyond prediction, inverse design algorithms can be used to design a material with a specific, desired property from the ground up. mdpi.com For example, a researcher could specify a target pore size and chemical affinity for a CO2 capture application, and an AI model could predict the optimal metal node and synthesis conditions to use with the this compound linker to achieve that goal.

Accelerating Data Analysis: ML algorithms can analyze complex datasets from spectroscopic and diffraction experiments to identify subtle correlations and extract structural information that might be missed by traditional analysis methods. mdpi.com

By integrating these powerful computational tools, the discovery and optimization of novel materials based on this compound can be dramatically accelerated, shortening the timeline from concept to application.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare 2-(Pyridin-4-yl)isonicotinonitrile?

The synthesis of this compound often involves cross-coupling reactions or nucleophilic substitutions. For example:

- Metal-free carbopyridylation : A visible-light-induced reductive radical coupling method using isonicotinonitrile as a precursor can generate pyridyl-substituted products. Conditions include DABCO (1,4-diazabicyclo[2.2.2]octane), HE (hydrogen evolution catalyst), and Togni reagent in MTBE solvent .

- Substitution reactions : 2-Chloroisonicotinonitrile derivatives can react with pyridyl-containing nucleophiles (e.g., pyridin-4-ylboronic acids) under palladium catalysis or in metal-free conditions .

- Optimization : Reaction yields (e.g., 86% in carbopyridylation) depend on stoichiometry, solvent choice, and catalyst loading.

Basic: How is the crystal structure of this compound characterized?

X-ray crystallography using programs like SHELXL is standard for structural determination. Key steps include:

- Data collection : High-resolution diffraction data from single crystals.

- Refinement : Incorporation of new features in SHELXL, such as anisotropic displacement parameters and hydrogen bonding analysis, to resolve electron density maps .

- Validation : Metrics like R-factor and CCDC deposition ensure accuracy.

Basic: What safety protocols are critical when handling this compound?

Based on structurally related nitriles and pyridines:

- PPE : Wear nitrile gloves, face shields, and safety glasses (tested to EN 166/NIOSH standards) .

- Engineering controls : Use fume hoods and ensure proper ventilation to avoid inhalation (H302/H312/H332 hazards) .

- First aid : Immediate decontamination for skin contact and artificial respiration if inhaled .

Advanced: How can researchers resolve contradictions in synthetic yields or reaction conditions for this compound?

Discrepancies often arise from:

- Catalyst efficiency : Compare metal-free vs. transition-metal-catalyzed routes (e.g., Pd vs. photoredox systems) .

- Solvent effects : Polar aprotic solvents (e.g., MTBE) may improve radical stability in carbopyridylation .

- Scale-up challenges : Optimize equivalents of reagents (e.g., Togni reagent at 1.5 equiv.) and reaction time (24 hours) .

Advanced: What mechanistic insights explain the role of this compound in metal-free coupling reactions?

In photoredox reactions:

- Radical initiation : Visible light excites the catalyst, generating radicals from precursors like Togni reagent.

- Pyridyl coupling : Isonicotinonitrile acts as a radical acceptor, forming C–C bonds with alkenes via reductive quenching .

- Key intermediates : EPR spectroscopy or trapping experiments can validate proposed radical species.

Advanced: How is this compound applied in designing kinase inhibitors (e.g., DLK inhibitors)?

- Scaffold functionalization : The nitrile group and pyridyl ring allow modular derivatization. For example, GNE-3511 (a DLK inhibitor) incorporates isonicotinonitrile for target binding .

- Structure-activity relationships (SAR) : Substituents at the 4-position enhance potency; computational docking (e.g., AutoDock) guides optimization .

Advanced: What analytical techniques resolve spectral ambiguities in characterizing derivatives?

- Mass spectrometry (MS) : High-resolution MS (e.g., NIST databases) distinguishes isotopic patterns .

- NMR decoupling : 2D NOESY or HSQC clarifies proton-proton correlations in congested aromatic regions.

- IR spectroscopy : Nitrile stretches (~2200 cm⁻¹) confirm functional group integrity .

Advanced: How does steric hindrance from the pyridin-4-yl group influence reactivity?

- Electronic effects : The electron-withdrawing pyridyl ring polarizes the nitrile, enhancing electrophilicity.

- Steric constraints : Molecular modeling (e.g., DFT calculations) predicts regioselectivity in substitution reactions .

- Case study : In spirocyclic derivatives, steric clashes reduce yields unless bulky groups are minimized .

Basic: What spectroscopic data (NMR, IR) are typical for this compound?

- ¹H NMR : Pyridyl protons appear as doublets (δ 8.5–8.7 ppm); nitrile is silent.

- ¹³C NMR : Nitrile carbon at ~115 ppm; pyridyl carbons between 120–150 ppm.

- IR : Sharp peak ~2220 cm⁻¹ (C≡N stretch) .

Advanced: What strategies mitigate decomposition during storage?

- Stabilization : Store under inert gas (argon) at –20°C to prevent hydrolysis.

- Purity checks : Regular HPLC monitoring (C18 column, acetonitrile/water gradient) detects degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。